2-(Boc-amino)-3-(diethoxyphosphoryl)propionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Boc-amino)-3-(diethoxyphosphoryl)propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a diethoxyphosphoryl group attached to a propionic acid backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of Boc-protected amino acids with diethyl phosphite under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-3-(diethoxyphosphoryl)propionic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group under acidic conditions.
Substitution Reactions: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Various nucleophiles can be used to replace the diethoxyphosphoryl group under appropriate conditions.
Major Products
Deprotection: The major product is the free amino acid after removal of the Boc group.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-(Boc-amino)-3-(diethoxyphosphoryl)propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-3-(diethoxyphosphoryl)propionic acid involves its reactivity due to the presence of the Boc-protected amino group and the diethoxyphosphoryl group. The Boc group can be removed under acidic conditions, revealing the free amino group, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
N-t-boc-protected amino esters: These compounds also feature a Boc-protected amino group and are used in similar synthetic applications.
Tertiary butyl esters: These compounds have a tert-butoxycarbonyl group and are used in organic synthesis.
Uniqueness
2-(Boc-amino)-3-(diethoxyphosphoryl)propionic acid is unique due to the combination of the Boc-protected amino group and the diethoxyphosphoryl group, which provides distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
3-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO7P/c1-6-18-21(17,19-7-2)8-9(10(14)15)13-11(16)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSABLKLLXJFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.